molecular formula C19H25ClN6O B2896235 (5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-cyclohexylpiperazin-1-yl)methanone CAS No. 1291855-69-0

(5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-cyclohexylpiperazin-1-yl)methanone

Numéro de catalogue B2896235
Numéro CAS: 1291855-69-0
Poids moléculaire: 388.9
Clé InChI: XSCCHHPCHLJAQS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl group could potentially increase the compound’s lipophilicity .

Applications De Recherche Scientifique

Design and Synthesis of Selective Inhibitors

  • A novel series of arylisoxazole-phenylpiperazines were designed and synthesized, targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors. The compounds demonstrated selective inhibition towards AChE, with one showing potent inhibitory activity. This research underscores the potential of structurally similar compounds for treating diseases like Alzheimer's through enzyme inhibition (Saeedi et al., 2019).

Central Nervous System Receptor Affinity

  • The synthesis of novel EPC (ethyl-phenyl-carbamate) compounds from (S)-serine demonstrated interactions with σ1-receptors, indicating potential applications in treating central nervous system (CNS) disorders. This highlights the relevance of structurally related compounds in modulating CNS receptor activity (Beduerftig et al., 2001).

Antimicrobial and Anticancer Activity

  • Research on heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide showed significant lipase and α-glucosidase inhibition. This suggests applications in developing treatments for metabolic disorders. Some compounds exhibited promising anti-lipase and anti-α-glucosidase activities, which could be explored for therapeutic use in related diseases (Bekircan et al., 2015).

Enzyme Inhibition for Disease Treatment

  • The exploration of novel central nervous system depressants through the synthesis of (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones indicates a method for developing potential anticonvulsant and antipsychotic medications. The study presented compounds with central nervous system depressant activity, showcasing the therapeutic potential of similar compounds (Butler et al., 1984).

Synthesis and Molecular Docking for Drug Development

  • Novel heterocyclic compounds synthesized from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, followed by molecular docking studies, demonstrated potential for antimicrobial and anticancer applications. This research emphasizes the utility of structural analysis and docking studies in identifying compounds with high biological activity potential (Shahana & Yardily, 2020).

Orientations Futures

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. This could include exploring its potential use in medicinal chemistry, given the biological activity of similar compounds .

Propriétés

IUPAC Name

[5-(3-chloroanilino)-2H-triazol-4-yl]-(4-cyclohexylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN6O/c20-14-5-4-6-15(13-14)21-18-17(22-24-23-18)19(27)26-11-9-25(10-12-26)16-7-2-1-3-8-16/h4-6,13,16H,1-3,7-12H2,(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSCCHHPCHLJAQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C(=O)C3=NNN=C3NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-cyclohexylpiperazin-1-yl)methanone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.